molecular formula C4H3Br2F3N2 B2723149 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide CAS No. 2172572-77-7

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide

Cat. No.: B2723149
CAS No.: 2172572-77-7
M. Wt: 295.885
InChI Key: JHDSGWLSKZTAFH-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromine atom and a trifluoromethyl group attached to an imidazole ring, which is further stabilized by a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide typically involves the bromination of 5-(trifluoromethyl)-1H-imidazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to yield corresponding imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 5-(trifluoromethyl)-1H-imidazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Imidazole N-oxides.

    Reduction Reactions: 5-(trifluoromethyl)-1H-imidazole.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug discovery, particularly as a precursor for the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2.BrH/c5-3-9-1-2(10-3)4(6,7)8;/h1H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDSGWLSKZTAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172572-77-7
Record name 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide
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